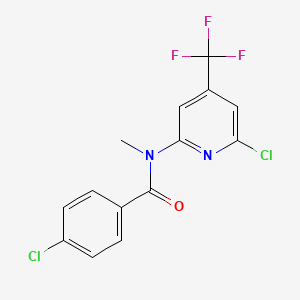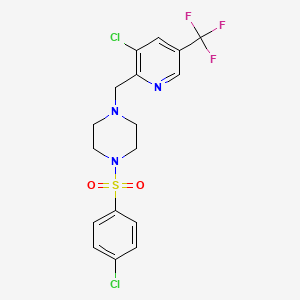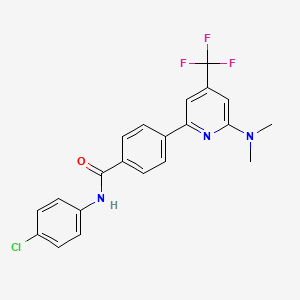![molecular formula C11H13ClF3N3OS B1401880 3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea CAS No. 1311278-92-8](/img/structure/B1401880.png)
3-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-1,1-dimethyl-urea
Overview
Description
The compound appears to contain a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a urea group, which is an organic compound made up of a carbonyl group attached to two amine groups. It also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms and one other carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are often involved in various chemical reactions due to the unique properties of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could influence its reactivity, boiling point, and polarity .Scientific Research Applications
Environmental Fate and Degradation
Research on similar chemical structures, such as imazosulfuron and sulfosulfuron (sulfonylurea herbicides), has been conducted to understand their degradation in soil and environmental fate. For instance, imazosulfuron shows different degradation pathways under aerobic and anaerobic conditions, highlighting the role of microorganisms in its breakdown. Such studies are crucial for assessing the environmental impact of these compounds and their persistence in agricultural settings (Morrica et al., 2001) (Saha & Kulshrestha, 2002).
Chemical Structure and Properties
Studies on the crystal structure of related compounds provide insights into their chemical properties and potential applications. For example, the structure of chlorfluazuron, a benzoylphenylurea insecticide, reveals interactions that contribute to its insecticidal activity. Understanding these structural properties can inform the development of new compounds with desired characteristics (Cho et al., 2015).
Synthesis and Biological Activity
Research into the synthesis of derivatives of related chemical structures has led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. Such studies are fundamental in the search for new anticancer agents and understanding the relationship between chemical structure and biological activity (Feng et al., 2020).
Molecular Interactions and Applications
Investigations into the complexation and molecular interactions of heterocyclic ureas have applications in materials science and molecular design. These studies can lead to the development of novel materials with tailored properties for specific applications (Corbin et al., 2001).
Antioxidant Activity
Some research has focused on the synthesis of novel heterocyclic compounds containing the sulfonamido moiety, demonstrating high antibacterial activities. These findings contribute to the development of new antibacterial agents and the exploration of their potential antioxidant properties (Azab et al., 2013).
Future Directions
Properties
IUPAC Name |
3-[2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3OS/c1-18(2)10(19)16-3-4-20-9-6-7(11(13,14)15)5-8(12)17-9/h5-6H,3-4H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKJMPUKVJDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCSC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B1401798.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)

![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzamide](/img/structure/B1401806.png)


![3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid](/img/structure/B1401811.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401813.png)
![[6-(2-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401814.png)
![[6-(3-Hydrazonomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401815.png)

![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401817.png)

